molecular formula C7H10ClNS B2386279 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride CAS No. 2309465-28-7

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride

Cat. No.: B2386279
CAS No.: 2309465-28-7
M. Wt: 175.67
InChI Key: HZKHBJOLXWQTKG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride is a chemical compound with the empirical formula C7H9NS . It is a solid substance and its molecular weight is 139.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NS.ClH/c8-6-1-2-7-5(6)3-4-9-7;/h3-4,6H,1-2,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 139.22 .

Scientific Research Applications

Alpha(1)-adrenoreceptor and 5-HT(1A) Receptors Study

The modification of WB 4101 benzodioxanes by incorporating a cyclopentanol moiety, akin to 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride, has been explored to study their selectivity at alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. This research aimed to differentiate compounds based on their affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. The study's findings demonstrated that the configuration of the cyclopentane unit significantly influenced the affinity profile, providing insights into receptor selectivity and function, which could have implications for developing targeted therapeutic agents (Bolognesi et al., 1999).

Hydrolysis and Degradation Studies

Cyclopentolate hydrochloride's hydrolysis in alkaline solutions, which shares structural similarities with this compound, was investigated to understand its degradation kinetics. The study revealed that it degrades rapidly at higher pH values, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. This research contributes to the knowledge of the stability and degradation pathways of cyclopentanol derivatives, which is crucial for the development of pharmaceutical compounds (Roy, 1995).

Antitumor Activity

A series of cyclopenta[c]thiophene related compounds, including those related to this compound, were synthesized and evaluated for their potential anticancer activity. The study assessed these compounds in the NCI's in vitro human disease-oriented tumor cell line screening panel. Among the compounds tested, seven demonstrated cytotoxicity, particularly against leukemia cell lines, highlighting some structure-activity relationships and potential in vivo anticancer activity in standard xenograft testing (Dallemagne et al., 2002).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information also includes the signal word “Danger” and the pictogram GHS06 .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h3-4,7H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHBJOLXWQTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CSC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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